(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone
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Overview
Description
The compound (6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone is a heterocyclic organic molecule that features an imidazo[2,1-b]thiazole core. This structure is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of the methoxyphenyl and phenylpiperazine groups further enhances its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone to form the imidazo[2,1-b]thiazole ring. The methoxyphenyl group can be introduced via electrophilic aromatic substitution, while the phenylpiperazine moiety is often attached through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may utilize microwave-assisted synthesis to enhance reaction rates and yields. This green chemistry approach minimizes the use of hazardous solvents and reduces energy consumption .
Chemical Reactions Analysis
Types of Reactions
(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the aromatic rings
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
(6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid: Known for its cytotoxic activity against cancer cell lines.
Benzo[d]imidazo[2,1-b]thiazole derivatives: Exhibits significant antimycobacterial activity.
Uniqueness
(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone: is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The combination of the methoxyphenyl and phenylpiperazine groups enhances its biological activity and selectivity compared to other similar compounds .
Properties
IUPAC Name |
[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-29-19-9-7-17(8-10-19)20-15-27-21(16-30-23(27)24-20)22(28)26-13-11-25(12-14-26)18-5-3-2-4-6-18/h2-10,15-16H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMTZKHOTYAKRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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